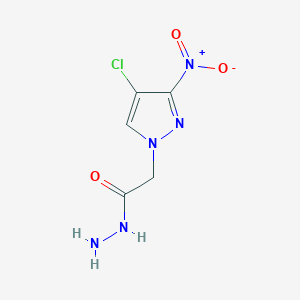

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Description

2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS: 910561-03-4) is a heterocyclic acetohydrazide derivative featuring a pyrazole core substituted with chloro (-Cl) and nitro (-NO₂) groups at positions 4 and 3, respectively.

Properties

IUPAC Name |

2-(4-chloro-3-nitropyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O3/c6-3-1-10(2-4(12)8-7)9-5(3)11(13)14/h1H,2,7H2,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHVWNHJGCEYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)NN)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives in the presence of a suitable solvent such as ethanol.

Chlorination: The nitrated pyrazole is chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 4-position.

Acetohydrazide formation: Finally, the chlorinated nitropyrazole is reacted with hydrazine hydrate to form the acetohydrazide derivative.

Industrial Production Methods

Industrial production of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acetic acid.

Nucleophiles: Amines, thiols.

Condensation reagents: Aldehydes, ketones.

Major Products

Reduction: Formation of 2-(4-chloro-3-amino-1H-pyrazol-1-yl)acetohydrazide.

Substitution: Formation of various substituted pyrazole derivatives.

Condensation: Formation of hydrazones or hydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of pyrazole derivatives, including 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, as potential anticancer agents. The compound exhibits selective inhibitory activity against specific cancer cell lines, particularly those dependent on androgen receptors (AR). Its mechanism involves antagonistic action on AR, which is crucial for the proliferation of prostate cancer cells. In vitro studies have shown that compounds with similar structures can inhibit the growth of AR-dependent tumors effectively .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to various neurological disorders. Research indicates that pyrazole derivatives can act as potent inhibitors of both MAO-A and MAO-B isoforms, which are implicated in mood regulation and neurodegenerative diseases. The Ki values for these interactions range from 27 to 50 nM, suggesting strong binding affinity .

Agricultural Applications

Pesticidal Properties

The incorporation of pyrazole derivatives into agricultural formulations has been explored for their pesticidal properties. Compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide have demonstrated effectiveness against various pests and pathogens. The nitro group enhances the compound's reactivity and biological activity, making it a candidate for developing new agrochemicals that target specific pest species while minimizing environmental impact .

Materials Science

Photochromic Materials

Research has indicated that pyrazole derivatives can be utilized in the development of photochromic materials. These materials change color upon exposure to light and have applications in smart coatings and sensors. The structural properties of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide contribute to its ability to undergo reversible transformations when exposed to UV light .

Data Summary

The following table summarizes key findings regarding the applications of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives, including 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, demonstrated significant anticancer activity against prostate cancer cell lines. The results indicated a dose-dependent response with a notable reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Pesticidal Application

In agricultural trials, formulations containing pyrazole derivatives were tested against common agricultural pests. Results showed a reduction in pest populations by over 70% within two weeks of application, highlighting the compound's potential as an effective pesticide.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.

Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Benzimidazole-Based Acetohydrazides

- Anticonvulsant Activity: Derivatives such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (compound 25g and 25j) showed superior anticonvulsant activity compared to phenytoin and ethosuximide in rodent models .

- Antifungal Activity : Compounds like 2-(2-methyl-1H-benzimidazol-1-yl)-N’-(phenylmethylidene)acetohydrazide (4a) demonstrated potent activity against Candida albicans (MIC = 4 µg/mL), outperforming many standard antifungals .

Key Structural Differences :

- The pyrazole core in the target compound replaces the benzimidazole ring, altering electronic and steric profiles.

- Chloro and nitro substituents may enhance electrophilicity compared to phenyl or methyl groups in benzimidazole analogs.

Triazole-Thioacetohydrazides

Triazole derivatives bearing thioacetohydrazide groups, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines . The sulfur atom in these compounds may enhance membrane permeability, a feature absent in the chloro-nitro-pyrazole target compound.

Pyrazole-Based Acetohydrazides

- 2-[3-hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide (): This pyrazole derivative incorporates methoxy and trifluoromethyl groups, which may improve metabolic stability compared to the nitro and chloro substituents in the target compound. However, its bioactivity remains uncharacterized in the evidence.

Coumarin-Based Acetohydrazides

Pharmacological and Structural Data Table

Biological Activity

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide demonstrate effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide | Staphylococcus aureus | 0.25 μg/mL |

| Similar Derivative | Escherichia coli | 0.20 μg/mL |

| Similar Derivative | Pseudomonas aeruginosa | 0.30 μg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. Compounds containing the pyrazole moiety have shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of several pyrazole derivatives, it was found that derivatives with nitro and chloro substitutions exhibited enhanced cytotoxicity against cancer cell lines, including prostate and breast cancer cells.

Key Findings:

- Compound Efficacy : The presence of a nitro group at the para position significantly increased the antiproliferative activity.

- Cell Lines Tested : The compound was tested against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, showing IC50 values in the low micromolar range.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide | MDA-MB-231 | 5.0 |

| Similar Derivative | PC3 | 4.5 |

The findings indicate that this compound could serve as a lead for further development in anticancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. A study demonstrated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (μM) |

|---|---|---|

| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide | TNF-alpha (76%) | 10 |

| Similar Derivative | IL-6 (85%) | 10 |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via hydrazide condensation reactions. A general approach involves reacting 4-chloro-3-nitro-1H-pyrazole derivatives with chloroacetyl chloride to form the acetohydrazide backbone. Optimization requires monitoring reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. For example, excess hydrazine hydrate (1.5–2.0 equivalents) improves yield by ensuring complete substitution of the chloro group . Characterization via elemental analysis and spectral data (IR, -NMR) is critical to confirm purity and structural integrity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in -NMR or IR spectra (e.g., unexpected peaks or shifts) often arise from impurities, tautomerism, or solvent effects. For pyrazole derivatives, tautomeric equilibria between nitro and enol forms can complicate spectral interpretation. To address this:

Q. What are the key purity assessment methods for this compound?

Purity is assessed via:

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm.

- Melting point analysis : Sharp melting points (±2°C) indicate high crystallinity.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites. For anticonvulsant applications (as seen in related hydrazides), molecular docking with target proteins (e.g., GABA receptors) can prioritize derivatives with stronger binding affinities. ICReDD’s reaction path search methods integrate computational and experimental data to streamline synthesis of high-potential candidates .

Q. What strategies mitigate nitro group instability during functionalization?

The nitro group in the 3-position is prone to reduction or displacement under acidic/alkaline conditions. To stabilize it:

Q. How do steric and electronic effects influence regioselectivity in further substitutions?

The chloro and nitro groups create distinct electronic environments:

- Nitro group : Strong electron-withdrawing effect directs electrophilic attacks to the para position (C-4).

- Chloro group : Moderately deactivating; meta-directing in electrophilic substitutions.

Steric hindrance at C-1 (due to the acetohydrazide chain) favors reactions at less crowded positions (e.g., C-5). Experimental validation via -NMR chemical shifts and X-ray crystallography is essential .

Q. What methodologies are effective for analyzing intermolecular interactions in solid-state structures?

Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals hydrogen bonding (N–H···O, C–H···Cl) and π-π stacking interactions. For example, the nitro group often participates in N–O···H–N hydrogen bonds with adjacent hydrazide moieties, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% Cl···H contacts) .

Q. How can researchers address low yields in Mannich reactions involving this compound?

Mannich reactions with diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) require precise pH control (pH 8–9) and anhydrous conditions. Catalysis by Lewis acids (e.g., ZnCl2) accelerates imine formation. Yields >95% are achievable by maintaining stoichiometric excess of the amine component and refluxing in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.